REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9]([Cl:12])([Cl:11])[Cl:10].C(N(CC)CC)C>CCOCC>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:8]([OH:7])[C:9]([Cl:12])([Cl:11])[Cl:10]
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Name
|
|
Quantity
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1.62 g
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Type
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reactant
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Smiles
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CN1C=CC=C1
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Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
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O=CC(Cl)(Cl)Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
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|
Quantity
|
0.3 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
To this was added Amberlyst (160 mg)
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
|
Duration
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18 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 5 minutes
|
Duration
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5 min
|
Type
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FILTRATION
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Details
|
filtered through a layer of Celite
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |